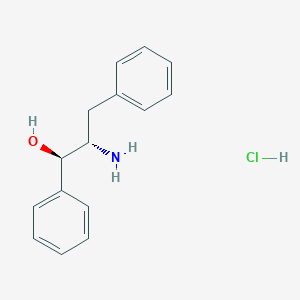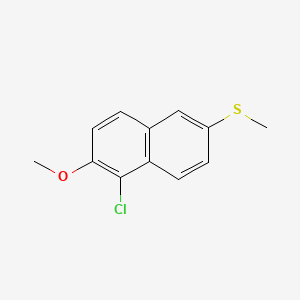
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane: is an organic compound with the molecular formula C12H11ClOS. This compound is characterized by the presence of a chloro group, a methoxy group, and a methylsulfane group attached to a naphthalene ring. It is a solid at room temperature and has a molecular weight of 238.73 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-6-methoxynaphthalene.
Reaction with Methylsulfanyl Reagent: The 5-chloro-6-methoxynaphthalene is reacted with a methylsulfanyl reagent under controlled conditions to introduce the methylsulfane group.
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize by-products, followed by efficient purification processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane can undergo oxidation reactions, where the methylsulfane group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can also undergo reduction reactions, where the chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound can be used in biological studies to investigate the effects of chloro and methoxy groups on biological activity.
Medicine:
Pharmaceutical Research: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic applications.
Industry:
Wirkmechanismus
The mechanism of action of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The chloro and methoxy groups may play a role in modulating the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
(5-Chloro-6-methoxynaphthalen-2-yl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)ether: Similar structure but with an ether group instead of a sulfane group.
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)amine: Similar structure but with an amine group instead of a sulfane group.
Uniqueness:
Functional Groups: The presence of the methylsulfane group distinguishes (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane from its analogs, potentially leading to different chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H11ClOS |
|---|---|
Molekulargewicht |
238.73 g/mol |
IUPAC-Name |
1-chloro-2-methoxy-6-methylsulfanylnaphthalene |
InChI |
InChI=1S/C12H11ClOS/c1-14-11-6-3-8-7-9(15-2)4-5-10(8)12(11)13/h3-7H,1-2H3 |
InChI-Schlüssel |
NMZNRSZWNSYXKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)SC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




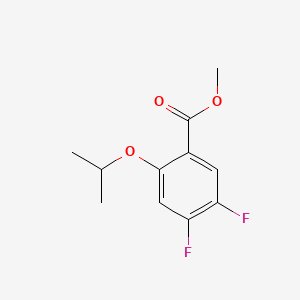
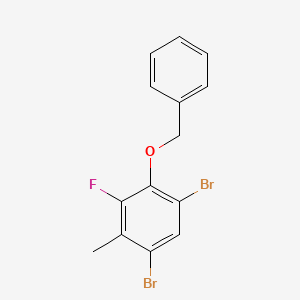
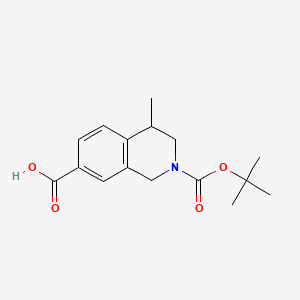
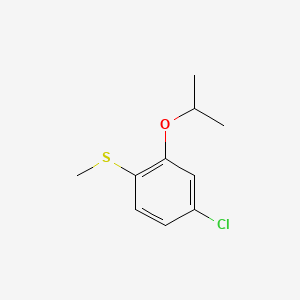
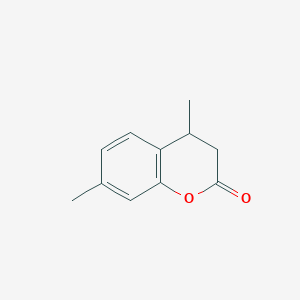


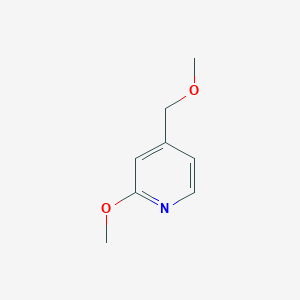
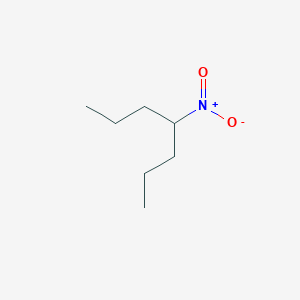
![2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol](/img/structure/B14019845.png)
![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)
